4-Methoxy-6-methyl-2-(methylthio)-3-nitropyridine
Description
Properties
IUPAC Name |
4-methoxy-6-methyl-2-methylsulfanyl-3-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-5-4-6(13-2)7(10(11)12)8(9-5)14-3/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYXCVKTDGNPKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SC)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501235277 | |
| Record name | 4-Methoxy-6-methyl-2-(methylthio)-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501235277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179056-95-2 | |
| Record name | 4-Methoxy-6-methyl-2-(methylthio)-3-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179056-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-6-methyl-2-(methylthio)-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501235277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-methyl-2-(methylthio)-3-nitropyridine typically involves the nitration of 4-Methoxy-6-methyl-2-(methylthio)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6-methyl-2-(methylthio)-3-nitropyridine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of 4-Methoxy-6-methyl-2-(methylthio)-3-aminopyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-6-methyl-2-(methylthio)-3-nitropyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-6-methyl-2-(methylthio)-3-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, contributing to its biological activity.
Comparison with Similar Compounds
Substituent Position and Reactivity
The positions of substituents significantly influence reactivity and synthesis pathways:
Key Insight : Methoxy groups at position 4 (vs. 6) introduce steric constraints, while methylthio at 2 offers superior leaving-group capability compared to chloro or methoxy.
Physicochemical Properties
Substituents impact solubility, melting points, and stability:
Trend : Methylthio and methoxy groups improve solubility in organic solvents, while nitro groups reduce thermal stability.
Biological Activity
4-Methoxy-6-methyl-2-(methylthio)-3-nitropyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of 4-Methoxy-6-methyl-2-(methylthio)-3-nitropyridine typically involves the nitration of pyridine derivatives followed by methylation and thiomethylation processes. The methodologies employed in the synthesis are crucial as they can influence the bioactivity of the resulting compounds.
Antimicrobial Properties
Research indicates that derivatives of nitropyridine compounds exhibit significant antimicrobial activity. For instance, studies have shown that modifications in the structure can enhance antibacterial and antifungal properties. The activity is often assessed using agar diffusion and broth dilution methods, comparing new compounds against established antibiotics like ceftriaxone .
Cytotoxicity and Cancer Research
The cytotoxic effects of 4-Methoxy-6-methyl-2-(methylthio)-3-nitropyridine have been evaluated in various cancer cell lines. Notably, compounds with similar structures have demonstrated potent activity against human cancer cells, including those from breast and colon cancers. The mechanism often involves the inhibition of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukins, which are crucial in cancer progression .
The biological activity of this compound may be attributed to its ability to interact with specific cellular pathways. For example, it has been suggested that nitropyridine derivatives can inhibit p38 MAP kinase, a key player in inflammatory responses. This inhibition can lead to decreased expression of pro-inflammatory cytokines, thereby reducing inflammation and potentially hindering tumor growth .
Case Studies
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of 4-Methoxy-6-methyl-2-(methylthio)-3-nitropyridine. Variations in substituents such as methoxy and methyl groups can significantly alter pharmacological profiles. For example, the introduction of a methyl group at specific positions has been associated with enhanced potency due to better hydrophobic interactions within target sites .
Q & A
Q. Basic
- FTIR/Raman : Identify functional groups (e.g., nitro stretches ~1520 cm⁻¹, C–S vibrations ~650 cm⁻¹) and assess conjugation effects .
- NMR : ¹H and ¹³C NMR can distinguish methyl (δ ~2.5 ppm), methoxy (δ ~3.8 ppm), and aromatic protons influenced by nitro and methylthio groups. 2D NMR (e.g., NOESY) clarifies spatial proximity of substituents .
- Mass Spectrometry : High-resolution MS confirms molecular formula and fragmentation patterns indicative of substituent stability .
How do electronic effects of substituents influence the reactivity of the pyridine ring in further functionalization?
Advanced
The electron-withdrawing nitro group at the 3-position deactivates the ring, directing electrophilic attacks to specific positions. Methoxy (electron-donating) and methylthio (weakly donating) groups compete in directing effects. For example, nitration or halogenation may favor the 5-position due to meta-directing nitro and para-directing methoxy groups. Computational electrostatic potential maps (e.g., using Gaussian 09) can visualize charge distribution and predict reactivity .
What safety protocols are recommended for handling nitro-substituted pyridines?
Basic
Nitro groups confer toxicity and potential explosivity. According to UN transport classifications (UN 2811), this compound should be stored as a "toxic solid, organic" (Class 6.1) in cool, dry conditions, away from reducing agents . Personal protective equipment (PPE) and fume hoods are mandatory during synthesis.
How can tautomerism or polymorphism affect spectroscopic data interpretation?
Advanced
Tautomerism in nitro-heterocycles (e.g., nitro-enol forms) can lead to conflicting NMR or IR data. For instance, keto-enol equilibria may split peaks in ¹H NMR. X-ray diffraction is definitive for identifying polymorphs. In cases of ambiguity, variable-temperature NMR or DFT-based vibrational frequency calculations (e.g., using ORCA) can differentiate tautomers .
What strategies mitigate competing side reactions during multi-step synthesis?
Q. Advanced
- Protection/Deprotection : Temporarily protect methoxy or methylthio groups with silyl (TMS) or acetyl moieties during nitration .
- Sequential Substitution : Prioritize nitro introduction early due to its strong directing effects, followed by methoxy/methylthio groups.
- Microwave Synthesis : Reduces reaction time and byproduct formation (e.g., 5 hours vs. 24 hours under conventional heating) .
How do non-covalent interactions (e.g., C–H···π) influence crystal packing and material properties?
Advanced
In related compounds, C–H···π and N–O···π interactions create layered structures (ab plane) stabilized by van der Waals forces. These interactions affect solubility, melting points, and solid-state fluorescence. Hirshfeld surface analysis (e.g., using CrystalExplorer) quantifies interaction contributions and predicts bulk properties .
What computational tools predict the compound’s UV-Vis absorption for photochemical studies?
Advanced
Time-dependent DFT (TD-DFT) with solvent models (e.g., PCM for chloroform) calculates electronic transitions. For example, nitro and methoxy groups in 3-nitropyridine derivatives show absorption bands near 300–400 nm, correlating with π→π* and n→π* transitions . Experimental validation via UV-Vis spectroscopy in ethanol or DMSO is recommended.
How can contradictions in reported synthetic yields be resolved?
Advanced
Discrepancies often arise from purity of starting materials (e.g., 2-chloro-3-nitropyridine vs. bromo analogs) or reaction atmosphere (inert vs. aerobic). Design of Experiments (DoE) methodologies, such as factorial design, optimize parameters (temperature, stoichiometry, solvent polarity). For example, sodium hydroxide concentration critically impacts nucleophilic substitution efficiency in methoxy group installation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
